molecular formula C11H18N2 B3370241 N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine CAS No. 347194-12-1

N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine

Cat. No.: B3370241
CAS No.: 347194-12-1
M. Wt: 178.27 g/mol
InChI Key: HLZWKCVSDNBLDY-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine” is a derivative of piperazine . This ethyleneamine contains three nitrogen atoms; one primary, one secondary and one tertiary . It is a corrosive organic liquid and can cause second or third degree burns . Aminoethylpiperazine can also cause pulmonary edema as a result of inhalation .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of ethylene dichloride with ammonia . This process produces various ethylene amines which can then be purified by distillation . These include ethylenediamine, diethylenetriamine, triethylenetetramine, tetraethylenepentamine, other higher homologues and aminoethyl piperazine .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains an ethyleneamine group with three nitrogen atoms, one primary, one secondary and one tertiary . The molecular formula is C6H15N3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its appearance as a colourless to yellowish liquid . It has a density of 0.984 g/cm³ at 20 °C . Its melting point is -19 °C and boiling point is 222 °C . It is miscible in water .

Scientific Research Applications

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

A study reported an expedient method for the synthesis of N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale cobalt oxide-based catalysts. This process is significant for the synthesis of various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules, emphasizing the role of such compounds in life-science molecules and their activities (Senthamarai et al., 2018).

Synthesis of Ureido Sugars

Research on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, utilized amino acid methyl, ethyl, or benzyl esters as amination agents. This synthesis led to the creation of fourteen new ureido sugars, demonstrating the chemical versatility and potential for creating novel compounds with specific functionalities (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Michael Addition Polymerizations

The study of Michael addition polymerizations of different trifunctional amines with diacrylates investigated the mechanisms involved in forming poly(amino ester)s. This research provides insights into the reactivity and polymerization processes of amines, contributing to the development of new polymeric materials (Wu et al., 2004).

Facile Synthesis and Characterization of Polymerizable Tertiary Amines

A study focused on the synthesis of tertiary amine-structured compounds, which are significant for applications in stimuli-responsive materials. This research highlights a convenient and efficient method for synthesizing compounds containing tertiary amine structures, which could have applications in various fields including materials science (Sun et al., 2021).

Safety and Hazards

“N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine” is harmful, corrosive, and sensitizing . It can cause second or third degree burns and can also cause pulmonary edema as a result of inhalation .

Future Directions

The future directions for “N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine” could involve finding safer and more efficient methods for its synthesis. One such method has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

Properties

IUPAC Name

N'-ethyl-N'-(2-methylphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13(9-8-12)11-7-5-4-6-10(11)2/h4-7H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZWKCVSDNBLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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